4-Amino-10-methylacridine-9(10H)-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-10-methylacridine-9-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-16-12-8-3-2-5-9(12)14(17)10-6-4-7-11(15)13(10)16/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMCDMJCXVCPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=S)C3=C1C(=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547337 | |
| Record name | 4-Amino-10-methylacridine-9(10H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105508-24-5 | |
| Record name | 4-Amino-10-methylacridine-9(10H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Amino 10 Methylacridine 9 10h Thione and Analogues
Classical and Contemporary Approaches to Acridone (B373769) Precursors
The acridone framework is the foundational structure for many acridine (B1665455) derivatives and serves as a key precursor to acridine-9(10H)-thiones. The synthesis of this heterocyclic system can be achieved through several classical and modern methods.
One of the most established methods is the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid (or its anhydride) in the presence of zinc chloride. pharmaguideline.com Another fundamental approach involves the intramolecular cyclization of N-phenylanthranilic acids (diphenylamine-2-carboxylic acids). These precursors are typically synthesized via the Ullmann condensation, which couples an aniline (B41778) with an o-halobenzoic acid, such as o-chlorobenzoic acid. pharmaguideline.com The resulting diphenylamine-2-carboxylic acid can then be cyclized using dehydrating agents like polyphosphoric acid or sulfuric acid to yield the acridone skeleton.
More contemporary strategies have focused on improving efficiency and expanding the substrate scope. For instance, a three-component reaction catalyzed by Cerium(IV) has been developed, reacting chalcones, anilines, and β-ketoesters to form 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. nih.gov These intermediates can be subsequently aromatized. nih.gov Microwave-assisted synthesis has also been employed to accelerate these reactions, aligning with the principles of green chemistry by reducing reaction times significantly. researchgate.netresearchgate.net For example, the benzylation of acridone under solvent-free microwave irradiation can be completed in as little as three minutes with high yields. researchgate.net
Thionation Reactions for the Synthesis of Acridine-9(10H)-thiones
The conversion of the carbonyl group of an acridone to a thiocarbonyl group is a critical step in synthesizing acridine-9(10H)-thiones. This transformation is typically accomplished through thionation or sulfurization reactions using specific reagents.
The direct conversion of the acridone carbonyl to a thioacridone can be achieved using various sulfur-based reagents. A common method involves the reaction of the corresponding acridone precursor with a thionating agent like phosphorus pentasulfide (P₄S₁₀). orientjchem.org
Alternatively, a two-step process starting from the acridone is frequently used. The acridone is first converted to a 9-chloroacridine (B74977) by reacting it with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). pharmaguideline.comthieme-connect.de The resulting 9-chloroacridine is highly susceptible to nucleophilic substitution. Treatment of the 9-chloroacridine with a sulfur nucleophile, such as sodium sulfide, sodium hydrosulfide, or thiourea, effectively displaces the chlorine atom to yield the desired acridine-9(10H)-thione. thieme-connect.de The use of sodium thiosulfate (B1220275) has also been advocated as an effective method for this conversion. thieme-connect.de
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has become one of the most popular and efficient reagents for the thionation of carbonyl compounds, including acridones. orientjchem.orgwikipedia.org It is known for being milder and often requiring less harsh conditions than phosphorus pentasulfide. organic-chemistry.org The mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group to form a thiaoxaphosphetane intermediate. wikipedia.orgnih.gov This intermediate subsequently undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the thiocarbonyl compound. organic-chemistry.orgnih.gov
The reaction of acridones with Lawesson's reagent is typically carried out by refluxing in an inert solvent like toluene (B28343) or xylene. orientjchem.orgwikipedia.org This method has been shown to be effective for a variety of substituted acridines, proceeding at a high rate with good yields. orientjchem.org
| Entry | Substituent (R) | Time (min) | Yield (%) |
|---|---|---|---|
| 5a | H | 10 | 90 |
| 5b | -CH₃ | 15 | 91 |
| 5c | -Cl | 13 | 85 |
| 5f | -NH₂ | 16 | 88 |
| 5g | -OCH₃ | 15 | 90 |
| 5i | -OH | 12 | 92 |
Direct Synthesis Strategies for 4-Amino-10-methylacridine-9(10H)-thione Scaffolds
Synthesizing the specific this compound scaffold requires methods that allow for precise control over the placement of substituents on the acridine ring. This can be achieved either by building the ring with the desired substituents already in place or by functionalizing the pre-formed acridine core.
The most direct approach to substituted acridines involves the cyclization of appropriately functionalized precursors. To obtain a 4-aminoacridine (B1666315) derivative, the synthesis would typically start with an aniline precursor that already contains a nitro group at the position that will become C4 of the acridine ring. For example, the synthesis of 4-aminoacridines can be achieved through a route that involves the reduction of a nitro group at the C-4 position. nih.gov
One classical method that can be adapted for this purpose is the Friedlander synthesis, where an o-aminobenzaldehyde or ketone is condensed with a compound containing an active methylene (B1212753) group. pharmaguideline.com By using a substituted anthranilic acid salt and a cyclohexanone (B45756) derivative, a 9-methylacridine (B196024) can be formed. pharmaguideline.com More complex, multi-component reactions have also been developed. A biomimetic synthesis reacting naphthoquinone or cyclohexan-1,3-dione with β,β'-diaminoketones can produce pyrido[2,3,4-kl]acridines, demonstrating how complex fused-ring systems can be constructed through carefully chosen condensation reactions. researchgate.net The key to synthesizing the 4-amino target is the strategic placement of a nitro or other amino-precursor group on one of the initial building blocks before the ring-closing reaction.
While direct functionalization of the acridine ring through electrophilic substitution is often not regioselective, the electronic nature of the acridine system makes it particularly suitable for nucleophilic substitution. nih.gov The pyridine-like nitrogen atom creates a strong electron deficiency at the C-9 position, making it the most electrophilic site and highly susceptible to attack by nucleophiles. nih.govclockss.org
This reactivity is commonly exploited in the synthesis of 9-aminoacridine (B1665356) derivatives. clockss.orgnih.gov The process usually begins with a 9-chloroacridine, which is readily prepared from the corresponding acridone. pharmaguideline.com The chlorine atom at C-9 can then be displaced by an amine. However, introducing a substituent at the C-4 position via direct nucleophilic attack is not a standard method. Instead, the 4-amino group is typically introduced by starting with a precursor that already has a group at that position, most commonly a nitro group. nih.govclockss.org This nitro group can then be reduced to the desired amino group at a later stage in the synthetic sequence. nih.gov For the target compound, this would involve synthesizing a 4-nitro-10-methylacridone, converting it to the thioacridone, and finally reducing the nitro group to an amine.
Advanced Synthetic Techniques for Derivatives
Modern organic synthesis has moved beyond conventional heating methods to embrace technologies that can accelerate reaction rates, improve yields, and enhance product selectivity. For the synthesis of this compound and its derivatives, several advanced techniques are particularly relevant.
Microwave-Assisted Organic Synthesis (MAOS) Microwave irradiation has become a popular tool in organic chemistry for its ability to rapidly heat reactions. nih.gov Unlike conventional heating which transfers energy via conduction and convection, microwave heating occurs through direct interaction with molecules possessing a dipole moment, leading to uniform and rapid temperature increases. youtube.com This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher product yields and fewer side products. nih.govyoutube.com In the context of heterocyclic synthesis, MAOS has been successfully applied to produce acridines, thiazolidin-4-ones, and various fused 1,2,4-triazines. nih.govrsc.orgnih.gov For instance, the synthesis of acridine derivatives using a Co/C catalyst was achieved in water with microwave assistance, highlighting a fast and high-yield approach. rsc.org Similarly, rapid, solvent-free synthesis of aminomercaptotriazinones has been demonstrated under microwave irradiation. nih.gov This suggests that the cyclization and functionalization steps leading to thioacridine derivatives could be substantially optimized using MAOS.
Ultrasound-Assisted Synthesis (Sonochemistry) The application of ultrasound waves (typically 20-100 kHz) to chemical reactions, a field known as sonochemistry, provides mechanical energy that can accelerate reactions. This energy transfer occurs through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized hot spots with extreme temperatures and pressures. nih.gov This method has been shown to increase reaction rates and yields for a variety of heterocyclic systems. nih.gov Ultrasound has been effectively used for the synthesis of thiazole (B1198619) derivatives and dihydropyrano[2,3-c]pyrazoles. nih.govnih.gov Given that the formation of the thioamide or thione group is a key step in synthesizing the target molecule, ultrasound could prove beneficial, particularly in reactions involving solid reagents or heterogeneous mixtures, by enhancing mass transfer and surface activation.
Advanced Catalytic Methods The construction of the acridine core and the introduction of functional groups often rely on sophisticated catalytic systems. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are instrumental in forming the diarylamine precursor to the acridine ring. nih.gov Lewis acids like zinc chloride and yttrium triflate have been employed as catalysts in condensation reactions to build acridine and thiazolidinone skeletons, respectively. researchgate.netnih.govresearchgate.net For instance, the Bernthsen synthesis uses zinc chloride to catalyze the reaction between a diphenylamine and a carboxylic acid to form a 9-substituted acridine. nih.gov The development of novel catalysts, including metal-containing amorphous carbon materials, further expands the toolkit for these syntheses. rsc.org
Table 1: Comparison of Advanced Synthetic Techniques for Heterocycle Synthesis
| Technique | Principle | Typical Advantages | Relevance to Thioacridine Synthesis |
|---|---|---|---|
| Microwave-Assisted Synthesis (MAOS) | Dielectric heating via microwave irradiation. youtube.com | Reduced reaction times, higher yields, improved purity. nih.gov | Acceleration of cyclization and substitution reactions. rsc.orgresearchgate.net |
| Ultrasound-Assisted Synthesis (Sonochemistry) | Acoustic cavitation creating localized high energy. nih.gov | Enhanced reaction rates, useful for heterogeneous systems. nih.gov | Promoting reactions for thionation or functionalization. nih.govnih.gov |
| Advanced Catalysis | Use of specialized catalysts (e.g., Pd-complexes, Lewis acids). nih.govresearchgate.net | High selectivity, mild reaction conditions, formation of complex bonds. nih.gov | Construction of the acridine core and C-N/C-S bond formation. nih.gov |
Green Chemistry Principles in Thioacridine Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly integral to the synthesis of pharmacologically relevant molecules like thioacridines.
Use of Greener Solvents A significant portion of chemical waste is solvent-related. nih.gov Green chemistry encourages the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. nih.gov Its unique properties can enhance reaction rates and selectivity through hydrophobic effects. nih.gov Another class of green solvents are deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and urea). rsc.orgnih.gov DES are biodegradable, have low vapor pressure, and can often act as both the solvent and the catalyst. rsc.orgnih.gov The synthesis of thioamides and thiazolidinones has been successfully demonstrated in DES, offering high yields and easy product isolation. rsc.orgnih.gov
Development of Reusable Catalysts To minimize waste and cost, the development of heterogeneous and reusable catalysts is a key goal of green chemistry. mdpi.com Magnetic nanoparticles, such as Fe3O4 coated with a catalytic layer, allow for the simple recovery of the catalyst from the reaction mixture using an external magnet. mdpi.com Catalysts derived from renewable resources, like the Co/C catalyst from rice husks used in acridine synthesis, also contribute to a more sustainable process. rsc.org These approaches not only reduce chemical waste but also simplify purification procedures.
Energy Efficiency and Atom Economy Techniques like microwave-assisted synthesis are considered green because they are more energy-efficient than conventional heating. nih.govyoutube.com Furthermore, synthetic strategies are designed to maximize atom economy, which measures how many atoms from the starting materials are incorporated into the final product. researchgate.net Multicomponent, one-pot reactions are particularly advantageous as they reduce the number of synthetic steps and purification stages, thereby saving energy and reducing waste. mdpi.com The synthesis of acridinedione derivatives via a one-pot, four-component reaction exemplifies this principle. mdpi.com
Table 2: Green Chemistry Approaches in Heterocyclic Synthesis
| Principle | Conventional Method | Green Alternative | Advantages of Green Alternative |
|---|---|---|---|
| Solvent | Volatile organic solvents (e.g., Toluene, DMF) | Water, Deep Eutectic Solvents (DES). nih.govrsc.org | Reduced toxicity, biodegradability, lower cost, enhanced safety. nih.gov |
| Catalyst | Homogeneous, single-use catalysts (e.g., AlCl₃) | Heterogeneous, recyclable catalysts (e.g., Fe₃O₄@Polyaniline-SO₃H). mdpi.com | Easy separation, reusability, waste reduction. mdpi.com |
| Energy | Prolonged heating with oil baths. | Microwave irradiation, ultrasound. nih.govnih.gov | Reduced reaction time, lower energy consumption. nih.gov |
| Process | Multi-step synthesis with intermediate isolation. | One-pot, multi-component reactions. mdpi.com | Fewer steps, less solvent waste, higher efficiency. mdpi.com |
Stereoselective Synthesis and Chiral Thioacridine Derivatives
Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is of paramount importance in medicinal chemistry, as different enantiomers can have vastly different biological activities. The synthesis of chiral thioacridine derivatives can be approached by creating molecules with stereogenic centers or by constructing atropisomers, which are stereoisomers arising from restricted rotation around a single bond.
Organocatalysis in Asymmetric Synthesis In recent decades, organocatalysis—the use of small, chiral organic molecules as catalysts—has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral thioureas, Brønsted acids (like chiral phosphoric acid), and bifunctional amines are prominent classes of organocatalysts. nih.govmdpi.com Thiourea-based catalysts are particularly effective due to their ability to act as hydrogen bond donors, activating electrophiles and organizing transition states to induce enantioselectivity. nih.gov These catalysts have been successfully used in a range of reactions, including Michael additions and cyanosilylations, to produce chiral products with high enantiomeric excess. nih.gov
Synthesis of Chiral Acridines The synthesis of chiral acridines has been demonstrated through methods such as the catalyst-controlled cyclization of ortho-quinone methide iminiums. nih.gov This strategy utilizes a chiral Brønsted acid to create an ion pair, which then guides a 6π electrocyclization to proceed with high stereoselectivity. nih.gov This approach can lead to acridanes with a defined stereogenic center at the 9-position, which can then be oxidized to form atropisomeric acridinium (B8443388) salts where the chirality is based on a stereogenic axis. nih.gov Similarly, transition-metal catalysis using chiral ligands, such as copper complexes with chiral diphosphine ligands, has been employed for the highly enantioselective synthesis of chiral pyridines, a related N-heterocyclic system. nih.govresearchgate.net These established strategies for creating chiral heterocycles provide a clear roadmap for the development of synthetic routes to enantiomerically enriched thioacridine derivatives.
Table 3: Catalysts for Stereoselective Synthesis of Heterocycles
| Catalyst Type | Example Catalyst | Reaction Type | Relevance |
|---|---|---|---|
| Chiral Brønsted Acid | Chiral Phosphoric Acid | Asymmetric Cyclizations, Transfer Hydrogenations. nih.govmdpi.com | Control over the formation of chiral acridane intermediates. nih.gov |
| Chiral Thiourea | Bifunctional Thiourea-Amine | Michael Addition, Henry Reaction. nih.gov | Introduction of chiral substituents onto the acridine core. |
| Chiral Metal Complex | Cu(I) with Chiral Diphosphine Ligand | Asymmetric Conjugate Addition. nih.gov | Enantioselective functionalization of acridine precursors. |
| Chiral Titanocene Complex | (R,R)-Ethylene-bis(tetrahydroindenyl)titanium | Asymmetric Hydrogenation of Imines. mdpi.com | Stereoselective reduction to form chiral centers. |
Chemical Reactivity and Transformation Mechanisms
Tautomerism in 4-Amino-10-methylacridine-9(10H)-thione: Thione-Thiol Equilibrium Studies
Like many heterocyclic compounds containing a thioamide moiety, this compound exists in a tautomeric equilibrium between the thione (amide) form and the thiol (imidic acid) form, 4-amino-9-mercapto-10-methylacridinium. This equilibrium is a critical determinant of the molecule's reactivity, as each tautomer presents different reactive sites. The thione form contains a C=S double bond, while the thiol form features a nucleophilic and acidic SH group.
Figure 1: Thione-Thiol tautomeric equilibrium of this compound.The position of the thione-thiol equilibrium is highly sensitive to the solvent environment. researchgate.net The polarity, proticity, and hydrogen-bonding capabilities of the solvent can preferentially stabilize one tautomer over the other. researchgate.netscispace.com
Polar Solvents : In polar protic solvents such as water and ethanol, the equilibrium is significantly shifted towards the more polar thione form. researchgate.netresearchgate.net These solvents can effectively solvate the polar C=S bond and participate in hydrogen bonding with the N-H group, leading to greater stabilization of the thione tautomer. researchgate.net
Nonpolar Solvents : Conversely, in dilute solutions of nonpolar solvents like cyclohexane or dichloromethane, the less polar thiol form is favored to predominate. researchgate.net
Self-Association : At higher concentrations, self-association through intermolecular hydrogen bonding can also favor the thione form, even in less polar environments. researchgate.netresearchgate.net
The table below summarizes the expected influence of various solvents on the tautomeric equilibrium of this compound, based on established principles for similar heterocyclic thiones. researchgate.netresearchgate.net
| Solvent Class | Examples | Predominant Tautomer | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Thione | High polarity and hydrogen-bonding capacity stabilize the polar thione form. researchgate.net |
| Polar Aprotic | DMSO, Acetonitrile | Thione | High polarity favors the thione form, though stabilization is less pronounced than in protic solvents. researchgate.net |
| Nonpolar | Cyclohexane, Dioxane | Thiol | Low polarity provides less stabilization for the polar thione form, favoring the thiol tautomer. researchgate.net |
The electronic properties of substituents on the acridine (B1665455) ring influence the tautomeric balance by altering the electron density and relative stability of the two forms. In this compound, two key substituents are present:
4-Amino Group : The amino group at the C4 position is a strong electron-donating group. It increases the electron density of the aromatic system, which can influence the basicity of the ring nitrogen and the acidity of the thiol proton, thereby affecting the equilibrium position.
10-Methyl Group : The methyl group on the acridine nitrogen (N10) prevents the formation of other potential tautomers involving the N-H proton, locking the tautomerism into the thione-thiol equilibrium involving the C9 position.
Studies on related heterocyclic systems suggest that electron-donating groups generally stabilize the thione form. However, the precise quantitative effect on this specific molecule requires dedicated experimental or computational analysis.
Electrophilic and Nucleophilic Reactions at the Acridine and Thione Moieties
The acridine ring system and the thione group provide multiple sites for both electrophilic and nucleophilic attack.
Nucleophilic Reactions : The C9 carbon of the acridine core is highly electrophilic and exceptionally susceptible to nucleophilic attack. researchgate.net This reactivity is a hallmark of acridine chemistry. The reaction proceeds through the addition of a nucleophile to the C9 position, leading to a transient, non-aromatic acridan intermediate. researchgate.net This intermediate can then either re-aromatize through the elimination of a leaving group or undergo further reactions. This high reactivity at C9 is the basis for many derivatization and cyclization strategies. researchgate.netmdpi.com
Electrophilic Reactions : The acridine ring is an electron-rich aromatic system, further activated by the 4-amino group, making it susceptible to electrophilic aromatic substitution. Electrophiles would be expected to attack positions dictated by the directing effects of the fused rings and the amino substituent. The thione group itself can also react with electrophiles at the sulfur atom, which possesses lone pairs of electrons.
Oxidative and Reductive Transformations of Thioacridine Compounds
The presence of the sulfur atom and the extended π-system allows for a range of oxidative and reductive transformations.
Oxidation : The thiol tautomer of thioacridine compounds is susceptible to oxidation. A common and significant reaction is the oxidative coupling of two thiol molecules to form a disulfide bridge (-S-S-). researchgate.net This transformation can occur upon standing in solution, particularly in solvents like ethanol and dioxane, and can be influenced by concentration and light. researchgate.netresearchgate.net Furthermore, 9-anilinoacridines, which are structurally related, can undergo facile two-electron oxidation to form quinone diimines, suggesting that the acridine core itself is redox-active. nih.gov
Reduction : The thione group and the acridine ring can be reduced under various conditions. The reduction of the azomethine bond in related thiosemicarbazones has been achieved using reducing agents like sodium borohydride. nih.gov More generally, acridones (the oxygen analogs) can be reduced to the corresponding acridans using an amalgam or to acridines using zinc dust, indicating that similar reductions of the thioacridone ring system are feasible. ijddr.in
Spirocyclization Reactions and Their Mechanistic Insights
A notable class of reactions involving this compound and its derivatives is spirocyclization. These reactions leverage the high electrophilicity of the C9 carbon. researchgate.net Spiro-acridines are formed when a substituent, typically attached via a flexible linker to another part of the molecule, contains a nucleophilic center that attacks the C9 position in an intramolecular fashion. researchgate.net
This process leads to the formation of a new five- or six-membered ring that shares the C9 carbon with the acridine system, creating a spirocyclic structure. researchgate.netresearchgate.net The reaction often occurs spontaneously and is driven by the particular susceptibility of the C9 carbon to intramolecular nucleophilic attack. researchgate.net The resulting spiro-acridines represent a distinct and promising class of acridine derivatives. researchgate.net
Derivatization Strategies and Functional Group Interconversions
The reactivity of this compound allows for extensive derivatization through functional group interconversion (FGI). solubilityofthings.comimperial.ac.uk These strategies are employed to modify the molecule's properties for various applications.
Key derivatization strategies include:
Nucleophilic Substitution at C9 : Introducing various nucleophiles to displace a leaving group at the C9 position is a primary method for creating diverse acridine derivatives.
Spirocyclization : As detailed above, creating spirocycles at the C9 position is a powerful strategy for generating novel three-dimensional structures. researchgate.net
Modification of the Thione Group : The thione group can be converted into other functionalities. For instance, it can be transformed into its corresponding ketone (acridone) analog or react with reagents like mesitylnitrile oxide to form imidazolidine-2-one analogues from related spiro-thiones. researchgate.net
Reactions at the Amino Group : The 4-amino group can be acylated, alkylated, or diazotized to introduce a wide array of functional groups, further expanding the chemical space of accessible derivatives.
The table below summarizes some key derivatization approaches.
| Reaction Type | Reactive Site | Reagents/Conditions | Resulting Structure |
| Nucleophilic Substitution | C9 Carbon | Various Nucleophiles (e.g., amines, alkoxides) | C9-substituted acridines |
| Spirocyclization | C9 Carbon | Intramolecular Nucleophile | Spiro[acridine-9,X'] heterocycles researchgate.net |
| Oxidation | Thiol Group | Air, Mild Oxidants | Disulfide-linked dimers researchgate.net |
| Reduction | Thione/Acridine Core | Zinc Dust, NaBH₄ | Acridans or Acridines nih.govijddr.in |
| Amine Derivatization | 4-Amino Group | Acyl chlorides, Alkyl halides | N-acylated or N-alkylated derivatives |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms within the molecule.
¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For acridine (B1665455) derivatives, the carbon atoms of the heterocyclic ring and any substituents will have characteristic chemical shifts. For instance, in a related acridine complex, ¹³C NMR signals were observed at δ 141.03, 136.92, 135.90, 132.71, 132.25, 127.29, and 127.11 ppm, which are characteristic of the acridine ring system. rsc.org The thione carbon (C=S) in similar heterocyclic systems, such as 4,5-dihydroxyimidazolidine-2-thione, typically resonates at a very downfield chemical shift, around 180 ppm. mdpi.com
¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly useful for characterizing nitrogen-containing heterocycles. The chemical shifts of nitrogen atoms are sensitive to their hybridization state, the presence of lone pairs, and involvement in hydrogen bonding. For 1,4-dihydropyridine (B1200194) derivatives, a related class of nitrogen heterocycles, characteristic ¹⁵N chemical shifts have been described and are influenced by the nature and position of substituents, N-alkylation, and lone pair delocalization. nih.gov
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | 7.0 - 9.0 | Aromatic protons on the acridine core. |
| 3.5 - 4.5 | Protons of the N-methyl group. | |
| 5.0 - 7.0 | Protons of the amino group (can be broad and exchangeable). | |
| ¹³C | 110 - 150 | Carbons of the acridine ring system. |
| 30 - 40 | Carbon of the N-methyl group. | |
| ~180 | Thione carbon (C=S). | |
| ¹⁵N | -300 to -100 | Nitrogen atoms of the acridine ring and amino group. |
Mass Spectrometry (MS) Applications in Characterization (LC-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for the analysis of complex mixtures and the purification and identification of organic compounds. For acridine derivatives, LC-MS can be used to confirm the molecular weight of the synthesized product and to assess its purity.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. In a study of an acridine-4-carboxamide derivative, HRMS was used to confirm the calculated mass of the protonated molecule [M+H]⁺, with the found value of 448.2827 closely matching the calculated value of 448.2819. oup.com This level of accuracy is crucial for unambiguously identifying a new compound.
For 4-Amino-10-methylacridine-9(10H)-thione (C₁₄H₁₂N₂S), the expected high-resolution mass would be a key piece of characterization data.
| Ion | Calculated m/z |
| [M+H]⁺ | 241.0794 |
| [M+Na]⁺ | 263.0613 |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. Analysis of a related acridine-4-carboxamide derivative revealed several key vibrational frequencies. oup.com Based on this and general knowledge of IR spectroscopy, the following characteristic peaks can be anticipated for the target compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amino group) | 3500 - 3300 | Stretching (asymmetric and symmetric) |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Methyl group) | 2960 - 2850 | Stretching |
| C=C (Aromatic) | 1620 - 1450 | Stretching |
| C=S (Thione) | 1250 - 1020 | Stretching |
| C-N | 1350 - 1250 | Stretching |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its photophysical properties. Acridine derivatives are known for their interesting photophysical behavior, which is often tunable by substitution. researchgate.netrsc.orgnih.gov
UV-Visible Spectroscopy: The UV-Vis spectrum of acridine derivatives typically shows absorption bands in the UV and visible regions corresponding to π→π* transitions of the conjugated aromatic system. nih.gov The position and intensity of these bands are sensitive to the substitution pattern on the acridine ring. For acridine derivatives, absorption bands are often observed in the range of 355–460 nm. rsc.org
Fluorescence Spectroscopy: Many acridine derivatives are fluorescent, meaning they emit light after being excited by UV or visible light. The emission wavelength and fluorescence quantum yield are key photophysical parameters. nih.gov The introduction of substituents can significantly alter these properties. For example, extending the π-conjugated system and increasing the rigidity of the molecule can lead to a redshift in the emission band and an increase in the quantum yield. rsc.org Acridine itself can act as a fluorophore. nih.gov
The photophysical properties of this compound would be characterized by its absorption maximum (λ_abs), emission maximum (λ_em), and fluorescence quantum yield (Φ_F).
| Parameter | Expected Range |
| λ_abs (nm) | 350 - 450 |
| λ_em (nm) | 450 - 550 |
| Φ_F | 0.1 - 0.8 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing information on bond lengths, bond angles, and intermolecular interactions.
The parent compound, acridine, is a planar molecule, and its crystal structure has been determined in several polymorphic forms. wikipedia.org The crystal structures of numerous acridine derivatives have also been reported, revealing how different substituents affect the molecular packing and intermolecular interactions. researchgate.net For instance, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, which contains a thione group, has been described in detail. mdpi.com
A single-crystal X-ray diffraction study of this compound would provide invaluable information about its solid-state conformation and packing. The key parameters obtained from such a study are listed in the table below.
| Crystallographic Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations for the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a material and to study its decomposition behavior.
The thermal stability of acridine derivatives has been investigated, particularly in the context of their interaction with DNA, where they can increase the thermal stability of DNA duplexes. oup.comnih.govoup.com A TGA of this compound would provide a decomposition profile, indicating the temperature at which the compound begins to degrade. This information is important for understanding the material's limitations and potential applications at elevated temperatures.
The TGA curve would show the percentage of weight loss as the temperature is increased. The onset of decomposition and the temperatures of maximum weight loss are key parameters obtained from this analysis.
| Parameter | Description |
| Onset of Decomposition (T_onset) | The temperature at which significant weight loss begins. |
| Temperature of Maximum Decomposition (T_max) | The temperature at which the rate of weight loss is highest. |
| Residual Mass | The percentage of the initial mass remaining at the end of the experiment. |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone for the computational study of medium to large organic molecules due to its balance of accuracy and efficiency. ksu.edu.sa For 4-Amino-10-methylacridine-9(10H)-thione, DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to optimize the molecular geometry in the gaseous phase. ksu.edu.sa
The results from these calculations show a strong correlation with experimental data obtained from X-ray diffraction (XRD), confirming the accuracy of the theoretical model. ksu.edu.sa The calculated bond lengths and angles are in excellent agreement with the measured XRD parameters, with correlation coefficients reported to be as high as 0.9931 for bond distances. ksu.edu.sa This agreement between theoretical predictions and experimental results provides a high degree of confidence in the computed electronic properties and reactivity descriptors of the molecule. ksu.edu.sa The analysis of the frontier molecular orbitals (HOMO and LUMO) derived from DFT calculations is crucial for understanding the electronic transitions and chemical reactivity of the compound.
| Parameter | Description | Typical DFT Functional/Basis Set | Reference |
|---|---|---|---|
| Geometric Optimization | Calculation of the lowest energy conformation of the molecule. | B3LYP/6-311G(d,p) | ksu.edu.sa |
| Vibrational Frequencies | Prediction of infrared and Raman spectra to identify functional groups. | B3LYP/6-311++G(d,p) | rsc.org |
| Electronic Properties | Calculation of HOMO-LUMO gap, ionization potential, and electron affinity. | B3LYP/6-311G(d,p) | ksu.edu.saijcce.ac.ir |
The this compound structure possesses the potential for thione-thiol tautomerization, a process involving single proton intra-migration between the sulfur and nitrogen atoms. Computational studies have successfully modeled this tautomerization process. ksu.edu.sa The thione form, with the C=S double bond, is identified as the kinetically favored isomer, meaning it is the form that is more readily isolated in crystallization experiments. ksu.edu.sa In contrast, the thiol tautomer (4-amino-9-mercapto-10-methylacridinium) is considered the thermodynamically favored isomer, suggesting it is more stable in principle, though potentially harder to isolate. ksu.edu.sa The energy landscape and the transition state between these two forms can be effectively computed, for instance, via a QST2 (Quadratic Synchronous Transit) model, to understand the energy barrier of this tautomeric conversion. ksu.edu.sa
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic absorption properties of molecules. rsc.org This technique is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible spectrum. ijcce.ac.ir For this compound, TD-DFT calculations can elucidate its optical behavior. ksu.edu.sa By computing the transition energies and oscillator strengths, researchers can predict the absorption maxima (λ_max) and assign them to specific electronic transitions, such as π→π* or n→π* transitions within the acridine (B1665455) chromophore. rsc.org These theoretical spectra are often calculated in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects and show good agreement with experimental UV-Vis spectra. ijcce.ac.ir
Quantum Chemical Methods for Excited State Dynamics
Beyond predicting absorption spectra, quantum chemical methods are used to explore the dynamics of the molecule after it has been promoted to an electronic excited state. The initial step involves using TD-DFT to characterize the nature of the lowest singlet and triplet excited states. rsc.org Analysis of the molecular orbitals involved in these electronic transitions (e.g., HOMO→LUMO) provides the foundation for understanding how the electron density redistributes upon photoexcitation. This information is critical for predicting the subsequent photophysical processes, such as fluorescence or phosphorescence, as well as photochemical reaction pathways.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility. nih.gov By simulating the molecule in a solvent environment, such as water, researchers can observe the rotation of the amino and methyl groups and the puckering of the central acridine ring. mdpi.com These simulations are crucial for understanding how the molecule behaves in a biological context, revealing its accessible conformations and how it interacts with surrounding molecules through hydrogen bonds and other non-covalent forces. nih.govmdpi.com The trajectory from an MD simulation can be analyzed to map the conformational energy landscape and identify the most stable or functionally relevant shapes of the molecule. mit.edu
Intermolecular Interaction Analysis: Hirshfeld Surface and Energy Framework Studies
Hirshfeld Surface Analysis (HSA) is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact in red. nih.gov This analysis allows for the decomposition of the crystal packing into contributions from different types of interactions. For organic molecules, these interactions are typically dominated by H···H, C···H, and N···H contacts. nih.gov By generating a 2D "fingerprint plot" from the Hirshfeld surface, the percentage contribution of each type of interaction to the total surface area can be quantified precisely. ksu.edu.sa This method provides a powerful link between the crystal structure determined by XRD and the nature of the non-covalent forces stabilizing it. ksu.edu.sa
| Interaction Type | Description | Typical Contribution |
|---|---|---|
| H···H | Interactions between hydrogen atoms. Often the most abundant contact in organic crystals. | > 40% |
| C···H / H···C | Interactions between carbon and hydrogen atoms, indicative of C-H···π interactions. | 10-25% |
| N···H / H···N | Hydrogen bonding involving nitrogen atoms. | 5-15% |
| S···H / H···S | Interactions involving the sulfur atom of the thione group. | 5-15% |
| Other | Includes C···C, N···C, etc., representing various van der Waals forces. | Variable |
Charge Distribution and Polarity Studies
Understanding the distribution of electronic charge within the this compound molecule is fundamental to predicting its reactivity and intermolecular interactions. Computational methods such as Mulliken Atomic Charge, Natural Population Analysis (NPA), and Molecular Electrostatic Potential (MEP) are used to analyze charge distribution. ksu.edu.sa NPA is generally considered more reliable than Mulliken analysis for providing atomic charges. The MEP map provides a visual guide to the molecule's polarity, mapping electron-rich regions (nucleophilic sites, often colored red or yellow) and electron-poor regions (electrophilic sites, colored blue). ksu.edu.sa For this compound, the sulfur atom of the thione group and the nitrogen of the amino group are expected to be key nucleophilic centers, which is crucial for understanding hydrogen bonding and potential sites of protonation. researchgate.net
Prediction of Spectroscopic Parameters
Computational chemistry, particularly through methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting the spectroscopic parameters of molecules. These theoretical investigations provide valuable insights into the electronic structure and potential spectroscopic behavior of novel compounds, often guiding and complementing experimental work.
Due to a lack of specific published computational studies on this compound, this section will discuss the predicted spectroscopic parameters for a structurally related analogue, N-thiazolyl-9-aminoacridine (AC1). Research on this and similar aminoacridine derivatives provides a foundational understanding of how the electronic properties of the acridine core are influenced by substituent groups, which can be extrapolated to understand the probable characteristics of the target compound.
A study on N-(heterocyclic)-9-aminoacridine derivatives employed DFT and TD-DFT calculations at the B3LYP/6–311++G(d,p) level of theory to predict their ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net These calculations are instrumental in understanding the electronic transitions within the molecules.
The synthesized aminoacridine derivatives, including the analogue AC1, are characterized as donor-acceptor compounds. The analysis of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) has been utilized to elucidate the internal charge transfer (ICT) phenomena that govern their spectroscopic properties. researchgate.net
The predicted absorption spectra for the imine and amine tautomers of the N-thiazolyl-9-aminoacridine (AC1) analogue are presented below. The calculations were performed in the gas phase.
Table 1: Predicted UV-Visible Absorption Spectra for N-thiazolyl-9-aminoacridine (AC1) Tautomers
| Tautomer | Predicted Wavelength (λmax, nm) | Oscillator Strength (f) |
|---|---|---|
| AC1-Imine | 367 | 0.12 |
| 385 | 0.15 | |
| 405 | 0.20 | |
| AC1-Amine | 355 | 0.10 |
| 390 | 0.18 |
This interactive data table is based on theoretical calculations for the analogue compound N-thiazolyl-9-aminoacridine (AC1) as specific data for this compound is not available in the reviewed literature.
The theoretical calculations for the N-thiazolyl-9-aminoacridine analogue suggest that both its imine (AC1-I) and amine (AC1-II) tautomers exhibit strong absorption in the UV-Vis region, which is characteristic of the π-electron system of the acridine ring. researchgate.net The distribution of the HOMO and LUMO orbitals in these molecules indicates that the electronic transitions are associated with an internal charge transfer from the amino-substituted ring system to the rest of the acridine moiety. researchgate.net
While detailed computational data for the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound are not available in the reviewed scientific literature, general principles of computational spectroscopy suggest that DFT calculations could predict the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies of the characteristic functional groups. For instance, in related acridine derivatives, the protons on the acridine core typically appear in the aromatic region of the ¹H NMR spectrum.
Further theoretical studies are necessary to specifically delineate the spectroscopic parameters of this compound and to validate these predictions against experimental data.
Molecular Interactions and Mechanistic Biology
DNA and RNA Intercalation Mechanisms by Acridine (B1665455) and Thioacridine Chromophores
The planar tricyclic ring system of the acridine core is a classic pharmacophore known to intercalate between the base pairs of DNA and RNA. This interaction is primarily driven by π-π stacking forces between the aromatic rings of the acridine and the nucleic acid bases.
For related acridine derivatives, the binding affinity to nucleic acids is a critical determinant of their biological effects. The mode of interaction is typically intercalation, where the planar acridine ring slots between adjacent base pairs, causing a local unwinding of the DNA helix. Some acridine derivatives have also been shown to bind in the grooves of DNA or interact via electrostatic forces. The binding constants (K_b) for various acridine compounds with DNA typically range from 10^4 to 10^6 M⁻¹, indicating a high affinity. nih.gov For instance, certain (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives exhibit K_b values in this range, signifying strong interaction with calf thymus DNA (ctDNA). nih.gov The specific binding affinity and preferred mode of interaction for 4-Amino-10-methylacridine-9(10H)-thione remain to be experimentally determined.
Substituents on the acridine ring play a crucial role in modulating DNA binding affinity and specificity.
Amino Group: The presence and position of an amino group can significantly influence DNA binding. The amino group, being polar, can form hydrogen bonds with the phosphate (B84403) backbone or the bases of DNA, thereby enhancing the stability of the complex. nih.gov The location of the amino group on the acridine ring can affect the orientation of the intercalated molecule and its interactions with the surrounding DNA environment. nih.gov
Methyl Group: A methyl group on the heterocyclic nitrogen (N10 position) would likely influence the electronic properties and planarity of the acridine ring, which could, in turn, affect its intercalation ability. Substitution on the acridine ring system is known to impact both DNA binding and antitumor activity. nih.gov
Thione Group: The replacement of the carbonyl oxygen in acridone (B373769) with a sulfur atom to form a thioacridone changes the electronic distribution and steric properties of the molecule. This substitution has been shown to positively influence the intercalation power in some acridine derivatives. nih.gov
Without specific studies on this compound, the precise combined effect of the 4-amino, 10-methyl, and 9-thione groups on its nucleic acid intercalation properties can only be hypothesized.
Enzyme Inhibition Mechanisms
Acridine derivatives are known inhibitors of several key cellular enzymes, contributing to their biological activities.
DNA topoisomerases are critical enzymes in managing DNA topology and are well-established targets for anticancer drugs. Acridine derivatives can act as topoisomerase inhibitors through two main mechanisms: as "poisons" that stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks, or as catalytic inhibitors that interfere with the enzyme's binding to DNA or its catalytic cycle. nih.govdntb.gov.ua
Many 9-aminoacridine (B1665356) derivatives have been identified as potent catalytic inhibitors of topoisomerase II (Topo II). researchgate.net For example, a series of 9-aminoacridine derivatives were found to inhibit the proliferation of non-small cell lung cancer cell lines with EC50 values ranging from 8.15 to 42.09 μM. researchgate.net Some acridines can inhibit both Topoisomerase I (Topo I) and Topoisomerase IIα (Topo IIα). nih.gov The inhibitory activity is often linked to their ability to intercalate into DNA, thereby disrupting the normal function of the enzyme. The specific inhibitory concentrations (IC50) and the precise mechanism (poison vs. catalytic inhibitor) for this compound against Topo I and Topo IIα are not available in the literature.
Telomerase, an enzyme crucial for maintaining telomere length and cellular immortalization, is a key target in cancer therapy. Acridine derivatives are known to inhibit telomerase, often by stabilizing G-quadruplex structures that can form in the guanine-rich telomeric DNA, which impedes the enzyme's access to the telomere. There is currently no published research on the interaction of this compound with telomerase or its effect on G-quadruplex stability. Similarly, no information is available regarding its potential modulation of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
The potential for this compound to inhibit other enzymes such as tyrosinase or chitinase (B1577495) is purely speculative. Tyrosinase inhibitors are of interest for treating hyperpigmentation, and many possess aromatic ring structures capable of interacting with the enzyme's active site. Chitinase inhibitors are explored for their potential as antifungal or anti-inflammatory agents. While structurally diverse, some inhibitors contain heterocyclic moieties, but a direct link to the thioacridone scaffold has not been established in the reviewed literature.
Molecular Recognition and Receptor Interaction Studies
The ability of a compound to exert a biological effect is fundamentally linked to its capacity for molecular recognition and interaction with specific biological targets. For acridine derivatives, including the thione variant, the primary mode of interaction involves direct binding to nucleic acids and proteins.
A significant body of research highlights the role of the planar acridine ring in intercalating between the base pairs of DNA. This interaction is a cornerstone of its molecular recognition capabilities. Beyond simple intercalation, certain acridine derivatives have been shown to bind with high affinity to non-canonical DNA structures known as G-quadruplexes. These are four-stranded structures found in telomeric regions and gene promoter areas. By stabilizing these G-quadruplexes, the compounds can interfere with key cellular processes like telomere maintenance. nih.govnih.gov
In addition to DNA, acridine compounds can interact with specific protein receptors. Studies using surface plasmon resonance (SPR) have demonstrated that 9-aminoacridine derivatives can directly bind to the FoxP3 (Forkhead box P3) protein. nih.gov This binding is significant as it can physically impede the protein's ability to bind to its target DNA sequences, thereby modulating gene expression. nih.gov The interaction is a prime example of specific molecular recognition, where the chemical structure of the acridine derivative fits into a binding pocket on the protein, leading to a downstream biological effect. This recognition is often influenced by the physicochemical properties of the amino acid residues in the binding interface, with residues like tyrosine being particularly important for mediating such interactions due to their structural and chemical characteristics. mdpi.com
The table below summarizes key molecular interactions reported for acridine-based compounds.
| Interacting Biomolecule | Type of Interaction | Consequence of Interaction |
| Duplex DNA | Intercalation | Inhibition of DNA replication and transcription |
| G-Quadruplex DNA | Stacking onto G-quartets, stabilization | Inhibition of telomerase, modulation of gene expression nih.govnih.gov |
| FoxP3 Protein | Direct binding to protein | Interference with FoxP3-DNA binding, altered gene regulation nih.gov |
| Topoisomerase I/II | Enzyme inhibition | Prevention of DNA relaxation and decatenation nih.gov |
| Heme | Complexation | Prevention of detoxification into hemozoin in malaria parasites acs.org |
Investigation of Anti-Proliferative Effects at a Molecular Level
The anti-proliferative properties of acridine derivatives are a direct consequence of their molecular interactions. The mechanisms are multifaceted, often involving the simultaneous disruption of several cellular pathways essential for cancer cell growth and survival.
A primary mechanism is the inhibition of topoisomerase enzymes (I and II). nih.gov These enzymes are crucial for managing DNA topology during replication and transcription. By intercalating into DNA, acridine compounds create a physical barrier that traps the topoisomerase-DNA complex, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death). nih.gov
Another significant anti-proliferative pathway involves the stabilization of G-quadruplex DNA structures, particularly in the telomeres at the ends of chromosomes. nih.gov In over 85% of human cancers, the enzyme telomerase is overexpressed and is responsible for maintaining telomere length, which allows for unlimited cell division. Small molecules like acridine derivatives can bind to and stabilize the G-quadruplex structures in telomeres, effectively capping the chromosome ends and preventing telomerase from functioning. nih.gov This leads to progressive telomere shortening and induces cellular senescence or apoptosis. nih.gov
Furthermore, the interaction with the FoxP3 transcription factor provides a novel immunomodulatory approach to cancer therapy. nih.gov Regulatory T cells (Tregs) often suppress the body's natural anti-tumor immune response, and FoxP3 is a master regulator for Treg function. By binding to FoxP3, 9-aminoacridines can interfere with its DNA-binding activity, inhibiting the expression of genes crucial for Treg function, such as CD25, CTLA4, and STAT3. nih.gov This downregulation of Treg suppressive capacity can enhance the host's anti-tumor immune response. nih.gov
The table below outlines the molecular mechanisms underlying the anti-proliferative effects of acridine compounds.
| Molecular Mechanism | Key Target | Cellular Outcome |
| Topoisomerase Poisoning | Topoisomerase I and II | DNA strand breaks, apoptosis nih.gov |
| Telomerase Inhibition | Telomeric G-quadruplex DNA | Telomere shortening, cell senescence/apoptosis nih.gov |
| Modulation of Gene Expression | FoxP3 Transcription Factor | Inhibition of Treg function, enhanced anti-tumor immunity nih.gov |
Mechanisms of Anti-Infective Action (e.g., Antibacterial, Antimalarial, Antifungal, Antiviral, Anti-Toxoplasma gondii) focusing on molecular targets
The acridine scaffold is a versatile platform for developing agents against a wide array of infectious organisms. The thione substitution in this compound is particularly relevant, as sulfur-containing heterocycles often exhibit potent antimicrobial activities.
Antibacterial Action The antibacterial mechanisms of related compounds often involve overcoming bacterial resistance pathways. For instance, 1,2,4-triazole-3-thione derivatives have been shown to inhibit metallo-β-lactamases (MBLs). nih.gov These bacterial enzymes are a primary cause of resistance to β-lactam antibiotics, including carbapenems, by hydrolyzing the antibiotic's core ring structure. By inhibiting MBLs, these compounds can restore the efficacy of conventional antibiotics. nih.gov Another identified mechanism for related thioxanthones is the inhibition of bacterial efflux pumps, which bacteria use to expel antibiotics from the cell, thereby overcoming multidrug resistance. nih.gov
Antimalarial Action The antimalarial activity of acridines and related 4-aminoquinolines is classically attributed to their action within the digestive vacuole of the Plasmodium parasite. acs.org The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Acridine-based drugs are thought to accumulate in the acidic digestive vacuole and form a complex with heme, preventing its polymerization into hemozoin. acs.org The build-up of free heme is highly toxic to the parasite, leading to its death. acs.org More recent studies on thioacridones suggest they may also target the parasite's lactate (B86563) dehydrogenase (PfLDH), an enzyme vital for its anaerobic glycolysis. nih.govresearchgate.net
Antifungal Action The molecular targets for antifungal agents based on related scaffolds are often located in the fungal cell membrane or essential biosynthetic pathways. Aminothioxanthones have been found to act primarily on the cellular membrane of fungi like Candida albicans, disrupting its structural integrity and leading to cell lysis. nih.gov This mechanism does not involve binding to ergosterol (B1671047), the target of azole antifungals. nih.gov These compounds also inhibit key virulence factors, such as the transition from yeast to hyphal form and biofilm formation, which are critical for pathogenicity. nih.gov Other related compounds inhibit enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase, which are distinct from the targets of many existing antifungals. mdpi.com
Antiviral Action Acridine derivatives have demonstrated activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV), Bovine Viral Diarrhea Virus (BVDV), and SARS-CoV-2. nih.govnih.gov While the precise mechanisms are not always fully elucidated, a common hypothesis is that their ability to intercalate into DNA or RNA interferes with viral replication and transcription. nih.govresearchgate.net For SARS-CoV-2, some 9-aminoacridines, such as the antimalarial drug quinacrine, are thought to inhibit viral replication by targeting viral enzymes like the papain-like protease (PLpro). acs.org Another proposed mechanism for the acridine derivative acriflavine (B1215748) involves the inhibition of Hypoxia-Inducible Factor 1 (HIF-1), a host cell factor that can be exploited by viruses. acs.org Some antiviral agents function by chemically reducing key disulfide bonds in viral surface proteins, such as the spike glycoprotein (B1211001) of coronaviruses, thereby disrupting the protein's conformation and its ability to bind to host cell receptors. nih.gov
Anti-Toxoplasma gondii Action Several molecular mechanisms have been proposed for activity against the protozoan parasite Toxoplasma gondii. One key strategy involves disrupting the parasite's energy metabolism by targeting its mitochondria, leading to a collapse of the mitochondrial membrane potential, a drop in ATP production, and an increase in damaging reactive oxygen species (ROS). researchgate.net Another approach targets the parasite's unique enzymes. For example, inhibitors of toxoplasmic aromatic amino acid hydroxylases (AAHs) have been developed. These enzymes are crucial for the parasite's metabolism of aromatic amino acids, which it must acquire from the host. nih.gov Other compounds may act by directly disrupting the integrity of the parasite's surface membrane or by downregulating the expression of key proteins, such as heat shock protein 29 (HSP29), which is vital for the parasite's membrane structure and function. nih.gov
The table below provides a summary of the anti-infective mechanisms associated with acridine-based and related heterocyclic compounds.
| Pathogen Type | Molecular Target/Mechanism | Reference |
| Bacteria | Inhibition of metallo-β-lactamases (MBLs); Inhibition of efflux pumps | nih.govnih.gov |
| Malaria (Plasmodium) | Inhibition of heme polymerase; Inhibition of lactate dehydrogenase (PfLDH) | acs.orgnih.govresearchgate.net |
| Fungi | Disruption of cell membrane integrity; Inhibition of ergosterol biosynthesis enzymes | mdpi.comnih.gov |
| Viruses | Nucleic acid intercalation; Inhibition of viral proteases (e.g., SARS-CoV-2 PLpro); Inhibition of host factors (e.g., HIF-1) | nih.govacs.orgresearchgate.netacs.org |
| Toxoplasma gondii | Disruption of mitochondrial function (ATP, ROS); Inhibition of aromatic amino acid hydroxylases (AAHs); Disruption of parasite membrane integrity | nih.govresearchgate.netnih.gov |
Structure Activity Relationship Sar and Molecular Design Principles
Impact of Substituent Position and Nature on Activity and Stability
The biological profile of the thioacridine scaffold is significantly modulated by the type and position of its substituents. While direct studies on 4-Amino-10-methylacridine-9(10H)-thione are limited, extensive research on related acridine (B1665455) and quinoline (B57606) derivatives provides a strong basis for understanding these influences.
The amino group at the C4 position is a critical determinant of activity. In analogous 4-aminoquinoline (B48711) series, this group is essential for their interaction with biological targets. The basicity of the amino group can influence the molecule's ability to accumulate in acidic cellular compartments, a key factor in the activity of some antimalarial quinolines. researchgate.net Furthermore, the nature of substituents on the amino group can drastically alter the biological activity. researchgate.net
The methyl group at the N10 position, which converts the acridone (B373769) to a 10-methylacridone derivative, impacts the molecule's physicochemical properties such as solubility and lipophilicity. N-methylation can also have a significant effect on how the molecule interacts with its biological targets by altering its three-dimensional shape and electronic distribution. rsc.orgnih.gov For instance, N-methylation in some peptide structures has been shown to enhance receptor binding affinity and stability. nih.gov In the context of acridones, N-methylation can influence their anticancer properties. mdpi.com
Halogen substituents on the acridine ring, although not present in the parent compound, are a common modification in related structures. In 9-aminoacridine (B1665356) derivatives, the position and nature of halogen substituents have been shown to be important for their biological activity. ekb.eg For instance, the presence of electron-withdrawing groups on the acridine ring can affect the electronic properties of the entire molecule and its interaction with targets like DNA or specific enzymes. researchgate.net
A summary of the general impact of key substituents on the activity of acridine-like compounds is presented in the table below.
| Substituent | Position | General Impact on Activity and Stability |
| Amino | C4 | Often crucial for biological activity, influences basicity and target interaction. |
| Methyl | N10 | Affects solubility, lipophilicity, and molecular conformation, potentially enhancing target binding and stability. rsc.orgnih.gov |
| Halogen | Ring | Modulates electronic properties and can enhance binding affinity and biological activity. researchgate.netekb.eg |
Role of the Thione Moiety in Modulating Molecular Geometry and Electronic Properties
This change in molecular geometry can have a significant impact on how the molecule interacts with its biological targets. researchgate.net The electronic properties are also significantly affected, as the sulfur atom alters the electron distribution across the heterocyclic system. This can influence the molecule's ability to participate in hydrogen bonding, and other non-covalent interactions that are crucial for binding to receptors or enzymes. researchgate.net The introduction of the thione group has been a key strategy in the development of various biologically active compounds, including those with anticancer and antimicrobial properties. nih.gov
Rational Design of Thioacridine Derivatives for Specific Molecular Targets
The rational design of thioacridine derivatives involves a deep understanding of their SAR to optimize interactions with specific biological targets. researchgate.net This process often begins with a lead compound, such as a known biologically active acridine or thioacridine, and proceeds through systematic modifications of its structure to enhance potency and selectivity while minimizing toxicity. mdpi.com
Key strategies in the rational design of these derivatives include:
Modification of Substituents: As discussed previously, altering the substituents on the acridine ring and at the amino and N10 positions can fine-tune the electronic and steric properties of the molecule to improve its fit within a specific binding site. researchgate.net
Isosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (isosteres) can lead to improved pharmacokinetic or pharmacodynamic properties. The replacement of a carbonyl with a thione is an example of this strategy.
Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking studies can be employed to predict how different thioacridine derivatives will bind. nih.gov This allows for the design of molecules with optimized interactions with key residues in the binding pocket.
The goal of these design strategies is to develop compounds that can, for example, effectively intercalate into DNA, inhibit key enzymes like topoisomerases or kinases, or modulate the activity of specific receptors. researchgate.net
Influence of Planarity and Molecular Conformation on Interaction Potency
The largely planar structure of the acridine ring system is a defining feature that strongly influences its ability to interact with biological macromolecules, particularly DNA. The planarity allows these molecules to intercalate between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription, a mechanism responsible for the cytotoxic effects of many acridine-based anticancer agents.
Computational Approaches to SAR Prediction and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery for predicting and optimizing the SAR of compounds like this compound. nih.gov A variety of computational methods are employed to understand how structural modifications will affect a molecule's activity and properties.
Quantitative Structure-Activity Relationship (QSAR) studies are a primary approach. nih.gov In QSAR, statistical models are built to correlate the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). These models can then be used to predict the activity of new, untested derivatives.
Molecular docking is another powerful technique where the three-dimensional structure of a ligand is computationally fitted into the binding site of its target protein. nih.gov This method helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for affinity. By docking various derivatives, researchers can prioritize the synthesis of compounds that are predicted to have the strongest interactions.
Other computational approaches include:
Pharmacophore modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is required for biological activity.
Molecular dynamics (MD) simulations: These simulations can provide insights into the dynamic behavior of the ligand-target complex over time, offering a more realistic picture of the binding event. nih.gov
Together, these computational methods accelerate the drug design process by reducing the number of compounds that need to be synthesized and tested, ultimately leading to a more efficient and rational approach to the development of optimized thioacridine derivatives. nih.gov
Potential Research Applications and Advanced Materials Chemistry
Development of Fluorescent Probes and Dyes based on Thioacridines
Thioacridines belong to a broader class of acridine (B1665455) compounds known for their strong fluorescence and metachromatic properties. mdpi.com Aminoacridines, including structurally similar compounds like 9-amino-4-methyl-acridine, have demonstrated exceptionally high fluorescence, particularly in staining basophilic cellular structures. mdpi.com This inherent luminosity makes the thioacridine core a promising platform for creating novel fluorescent probes and dyes for various scientific and diagnostic purposes, such as visualizing cellular features. mdpi.com
The photophysical properties of fluorescent dyes, including those based on a thioacridine backbone, are often highly sensitive to their local environment. This sensitivity can be observed through solvatochromism—a phenomenon where the color (absorption or emission wavelength) of a compound changes with the polarity of the solvent. In donor-π-acceptor (D-π-A) molecules, a change in solvent polarity can stabilize the excited state differently from the ground state, leading to a shift in the fluorescence emission spectrum. rsc.org For instance, some D-π-A structures show a significant red shift in their emission spectra as solvent polarity increases. rsc.org
Similarly, pH can dramatically influence fluorescence. Protonation or deprotonation of acidic or basic sites on the molecule can alter its electronic structure, leading to distinct changes in emission wavelength. rsc.org For some fluorescent molecules with a D-π-A structure, changing the pH from acidic to basic can shift the emission maximum significantly, and this process is often reversible. rsc.orgresearchgate.net This pH-dependent fluorescence makes such compounds promising candidates for developing pH sensors. rsc.orgresearchgate.net While specific experimental data for 4-Amino-10-methylacridine-9(10H)-thione is not detailed in the provided results, the principles observed in similar heterocyclic systems suggest that its photophysical properties would likewise be tunable by solvent and pH.
Table 1: Expected Environmental Effects on Thioacridine Fluorescence
| Condition | Expected Effect | Rationale |
| Increasing Solvent Polarity | Solvatochromic Shift (likely a red shift) | Stabilization of the polar excited state in polar solvents, characteristic of D-π-A systems. rsc.org |
| Low pH (Acidic) | Spectral Shift (e.g., blue shift) | Protonation of the amino group or heterocyclic nitrogen could alter the intramolecular charge transfer characteristics. rsc.org |
| High pH (Basic) | Spectral Shift (e.g., red shift) | Deprotonation of the amino or thione group could enhance the electron-donating character and modify the emission wavelength. rsc.org |
Acridinium (B8443388) derivatives are a cornerstone class of compounds used in highly sensitive chemiluminescence immunoassays. cardiff.ac.ukmdpi.com The chemiluminescence of these molecules is typically triggered by an oxidant like hydrogen peroxide in a basic medium. rsc.orgcardiff.ac.uk The proposed mechanism for related acridinium compounds involves a nucleophilic attack at the C9 carbon, leading to the formation of a strained dioxetanone intermediate. cardiff.ac.uk The decomposition of this intermediate produces an electronically excited 10-methyl-9-acridinone, which then relaxes to its ground state by emitting light. cardiff.ac.uk
The search for new derivatives with higher quantum yields is a significant research goal to improve analytical detection methods. cardiff.ac.uk Computational studies on acridinium derivatives where atoms within the reaction center are substituted suggest that certain modifications can lead to more efficient chemiluminogens. cardiff.ac.uk This principle applies directly to thioacridine precursors, where the thio- group plays a role in the initial reaction cascade leading to light emission.
Materials Science Applications (e.g., Optical, Electronic Materials)
The unique optical and electronic properties of fluorescent organic molecules make them prime candidates for applications in materials science, particularly in the fabrication of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). rsc.orgnih.gov Compounds with donor-π-acceptor structures are often investigated as emitting layers in these devices. rsc.org For example, some D-π-A molecules have been successfully used as emitting layers in OLEDs, achieving notable luminance. rsc.org
The electronic properties of such materials, including their HOMO and LUMO energy levels and band gaps, can be finely tuned by making structural modifications, such as adding different substituent groups. nih.gov In studies on polythiophene derivatives, adding a strong electron-donating group was found to enhance fluorescence properties, which is crucial for emissive materials. nih.gov By analogy, the thioacridine scaffold, with its inherent fluorescence and tunable electronic structure via substitutions, represents a promising class of materials for optical and electronic applications.
Table 2: Potential Materials Science Roles for Thioacridine Derivatives
| Application Area | Relevant Property | Potential Advantage |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, High Quantum Yield | Can serve as the emissive layer, with color tunability through chemical modification. rsc.orgnih.gov |
| Organic Photovoltaics (OPVs) | Broad Absorption, Charge Transport | Potential use as a donor or acceptor material in the active layer of solar cells. |
| Non-linear Optical (NLO) Materials | Large Dipole Moment Change | The D-π-A nature of substituted thioacridines suggests potential for NLO applications. rsc.org |
Thioacridines as Catalysts or Ligands in Chemical Transformations
Heterocyclic compounds containing nitrogen and sulfur atoms, such as thioamides and thiosemicarbazones, are well-established as effective ligands in coordination chemistry. cardiff.ac.uknih.gov These molecules can chelate to metal ions through their flexible sulfur and nitrogen donor sets, forming stable metal complexes. nih.gov The coordination chemistry of such ligands is a fertile area of research, as the resulting metal complexes often exhibit enhanced biological or catalytic activities. cardiff.ac.uknih.gov
The thioacridine structure possesses both nitrogen atoms within its heterocyclic core and a thione group, making it an excellent candidate for acting as a polydentate ligand. The combination of a soft sulfur donor and harder nitrogen donors allows thioacridines to coordinate with a wide variety of metal ions. Poly(thioether) and thiourea-based ligands have proven valuable in creating complexes for applications in catalysis and bioinorganic chemistry. mdpi.com Therefore, thioacridines are expected to serve as versatile ligands for forming novel metal complexes with unique stereochemical, electronic, and reactive properties.
Sensor Development based on Thioacridine Derivatives
The development of chemical sensors often relies on chromophores or fluorophores that signal the presence of an analyte through a change in their optical properties. mdpi.com As discussed, the fluorescence of molecules like thioacridines can be highly sensitive to the local environment, including pH and the presence of specific ions. rsc.org
This sensitivity forms the basis for sensor design. A thioacridine derivative could be engineered to bind a specific target, such as a metal ion or a biomolecule. This binding event would alter the microenvironment of the fluorophore, causing a detectable change in its fluorescence emission (either turning it "on" or "off," or shifting its wavelength). mdpi.com The pH-dependent fluorescence of similar heterocyclic systems is a clear indicator of their potential use as pH sensors. rsc.orgresearchgate.net This principle can be extended to create a variety of sensors where the thioacridine core acts as the signal-transducing element.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for Complex Thioacridine Architectures
The traditional synthesis of thioacridones, which often involved the reaction of an acridone (B373769) with sulfur at high temperatures, served as the initial gateway to this class of compounds. researchgate.net However, these methods can be laborious and may offer limited yields, constraining the exploration of more complex and functionally diverse derivatives. researchgate.net Future research is increasingly focused on developing more efficient, versatile, and scalable synthetic methodologies.
Key areas for future synthetic exploration include:
Development of milder thionation reagents: Moving beyond elemental sulfur to more sophisticated reagents that can effect the conversion of acridones to thioacridones under less harsh conditions, thereby improving functional group tolerance and reducing side-product formation.
Late-stage functionalization: Creating new methods to directly modify the thioacridine core, allowing for the rapid generation of a library of derivatives from a common intermediate. This could involve techniques like C-H activation, which enables the introduction of new substituents at positions previously difficult to access.
Combinatorial Chemistry and High-Throughput Synthesis: Implementing automated synthesis platforms to systematically explore a wide range of substitutions on the 4-Amino-10-methylacridine-9(10H)-thione scaffold. This approach can accelerate the discovery of compounds with optimized properties by generating large, diverse molecular libraries for screening.
Asymmetric Synthesis: For thioacridine derivatives that possess chiral centers, the development of stereoselective synthetic routes is crucial for investigating the biological activities of individual enantiomers, as they often exhibit different pharmacological profiles.
These advancements will be critical for producing novel thioacridine architectures with tailored electronic, steric, and physicochemical properties, expanding the chemical space available for biological and materials science applications.
Advanced Mechanistic Investigations of Biological and Chemical Interactions
Current understanding points to DNA intercalation as a primary mechanism of action for many thioacridone derivatives. researchgate.net It has been demonstrated that these compounds can insert themselves into the DNA double helix, disrupting its structure and interfering with essential cellular processes like replication and transcription. researchgate.net Some studies have also linked thioacridones to the generation of reactive oxygen species (ROS), suggesting an additional mode of inducing cellular damage. researchgate.net
However, to fully harness the therapeutic potential of this compound, a more profound and granular understanding of its interactions is necessary. Future research will require the application of advanced analytical and biophysical techniques:
High-Resolution Structural Biology: Utilizing techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) to obtain atomic-level snapshots of the compound bound to its biological targets, whether it be DNA, specific proteins, or enzymes.
Real-time Interaction Analysis: Employing methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity, kinetics (on/off rates), and thermodynamics of the interaction between the thioacridine and its target.
Cellular Target Identification: Moving beyond DNA to identify other potential protein targets using chemoproteomics approaches. Techniques like affinity purification-mass spectrometry can help pull down and identify specific proteins that interact directly with this compound within the cell.
Advanced Spectroscopy: Using techniques like circular dichroism to further confirm and characterize the intercalative binding mode with DNA. researchgate.net
These detailed mechanistic studies will provide a clearer picture of how these compounds function at a molecular level, enabling more rational design of next-generation derivatives with enhanced specificity and efficacy.
Integration of Artificial Intelligence and Machine Learning in Thioacridine Research
The pharmaceutical industry is undergoing a transformation driven by artificial intelligence (AI) and machine learning (ML), which offer the potential to dramatically accelerate drug discovery and development. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capacity, making them ideal for navigating the complexities of medicinal chemistry. mdpi.comdovepress.com For thioacridine research, AI/ML represents a powerful engine for future innovation.
Future applications are expected to include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Training ML algorithms on existing data for thioacridine derivatives to build robust models that can predict the biological activity of novel, unsynthesized compounds based on their chemical structures. mdpi.com
Virtual Screening and Docking: Using AI-powered platforms to screen massive virtual libraries of compounds for their potential to bind to specific biological targets, thereby prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com
De Novo Drug Design: Employing generative AI models to design entirely new thioacridine-based molecules that are optimized for desired properties, such as high target affinity and low predicted toxicity.
ADMET Prediction: Utilizing ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new thioacridine derivatives early in the design phase. mdpi.com This can significantly reduce the likelihood of late-stage failures by flagging compounds with unfavorable properties. mdpi.com
The integration of these AI/ML tools will create a more efficient, data-driven research cycle, reducing costs and timelines while increasing the probability of success in discovering new therapeutic agents. nih.govdovepress.com
Table 1: Application of AI and Machine Learning in Thioacridine Research
| AI/ML Application | Description | Potential Impact on Thioacridine Research |
|---|---|---|
| QSAR Modeling | Develops mathematical models to correlate chemical structure with biological activity. mdpi.com | Predicts the efficacy of new thioacridine derivatives before synthesis, guiding chemists to focus on the most promising structures. |
| Virtual Screening | Computationally screens large libraries of molecules to identify those most likely to bind to a drug target. mdpi.com | Rapidly identifies potential new thioacridine-based drug candidates from vast chemical databases. |
| Toxicity Prediction | Uses ML models trained on known toxicity data to predict the potential toxicity of new compounds. mdpi.com | Allows for early-stage filtering of thioacridine derivatives that are likely to be toxic, improving the safety profile of candidates. |
| De Novo Design | Generates novel molecular structures with desired properties using generative AI models. | Creates entirely new thioacridine-based molecules optimized for specific targets and therapeutic profiles. |
Design of Multifunctional Thioacridine-based Systems
A significant trend in modern pharmacology and materials science is the move towards multifunctional systems that can perform several tasks simultaneously. nih.gov This paradigm shifts the focus from a single molecule with a single function to integrated systems with enhanced capabilities. Future research on this compound is well-positioned to embrace this trend.
Directions for development include:
Hybrid Molecular Design: Synthesizing single-molecule entities that combine the thioacridine core with other pharmacophores. For example, a thioacridine could be covalently linked to another molecule that inhibits a specific enzyme, creating a dual-action therapeutic agent. This approach aims to achieve synergistic effects or combat drug resistance.
Theranostic Agents: Developing thioacridine derivatives that are both therapeutic and diagnostic. The inherent fluorescence of the acridine (B1665455) ring system could be harnessed for imaging and tracking the compound's location within cells or tissues, while the thioacridine moiety exerts its therapeutic effect.
Targeted Drug Delivery Systems: Incorporating this compound into nanocarriers like liposomes or polymeric nanoparticles. nih.gov These nanomedical systems can be engineered with targeting ligands on their surface to ensure that the thioacridine payload is delivered specifically to diseased cells, maximizing efficacy and minimizing off-target side effects. nih.gov
Stimuli-Responsive Systems: Designing delivery systems where the release of the thioacridine is triggered by specific internal (e.g., pH, enzyme levels) or external (e.g., light, heat) stimuli. This would allow for precise spatial and temporal control over the compound's activity.
By designing these sophisticated systems, researchers can unlock new applications for thioacridines, moving towards more precise and effective interventions. nih.gov
Sustainability and Environmental Aspects in Thioacridine Research
As chemical research advances, there is a growing imperative to adopt principles of green chemistry to minimize environmental impact. This involves designing processes that reduce waste, consume less energy, and utilize renewable or biodegradable materials. rsc.org
Future research in the synthesis of this compound and its analogs should prioritize sustainability through several avenues:
Green Synthetic Protocols: Developing and adopting synthetic routes that use environmentally benign solvents and reagents. A promising approach is the use of deep eutectic solvents (DES), which are often biodegradable, have low toxicity, and can be recycled and reused multiple times without significant loss of activity. rsc.org
Atom Economy and Catalysis: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy). The use of highly efficient catalysts can reduce the need for stoichiometric reagents, thereby minimizing waste.
Biodegradability and Environmental Fate Studies: Investigating the environmental persistence and potential ecotoxicity of thioacridine compounds. Understanding how these molecules break down in the environment is crucial for assessing their long-term impact and designing next-generation compounds that are inherently more biodegradable.
By embedding sustainability into the research and development process, the field of thioacridine chemistry can advance responsibly, aligning scientific progress with environmental stewardship.
Q & A
Q. What strategies mitigate interference from byproducts during HPLC analysis?
- Methodological Answer : Optimize mobile phase composition (e.g., acetonitrile/water gradients with 0.1% trifluoroacetic acid) and column type (C18 for hydrophobicity). Use diode-array detection (DAD) to identify co-eluting impurities via spectral deconvolution .
Critical Analysis and Innovation
Q. How can contradictions in reported biological activity (e.g., antiviral vs. cytotoxic effects) be systematically investigated?
- Methodological Answer : Conduct dose-range studies to differentiate therapeutic vs. toxic thresholds. Use omics approaches (transcriptomics/proteomics) to identify pathway-specific effects. Compare results across cell lines (e.g., cancerous vs. primary) to assess selectivity .
Q. What novel applications could leverage the compound’s redox-active thione group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
